βCCt - 93835-05-3

βCCt

Catalog Number: EVT-299937
CAS Number: 93835-05-3
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-carboline-3-carboxylate-t-butyl ester (βCCt) is a synthetic compound classified as a beta-carboline derivative. [, , ] It acts as a selective antagonist at the benzodiazepine (BZ) binding site on the gamma-aminobutyric acid type A (GABAA) receptor, displaying a preference for the α1 subunit-containing GABAA receptors. [, , , , , , , , , , , , , , , ] This selectivity makes it a valuable tool for investigating the role of different GABAA receptor subtypes in various physiological and behavioral processes.

Flumazenil

  • Compound Description: Flumazenil is a nonselective benzodiazepine (BZ) antagonist that binds to BZ recognition sites on GABAA receptors. It is commonly used to reverse the effects of BZ agonists.
  • Relevance: Flumazenil is frequently compared to βCCt in studies investigating the role of specific GABAA receptor subtypes in mediating the behavioral effects of BZs. While both compounds are BZ antagonists, flumazenil is nonselective, while βCCt exhibits a preference for the α1-containing GABAA receptor subtype. This difference in selectivity allows researchers to tease apart the contribution of specific GABAA receptor subtypes to the overall effects of BZs.

Midazolam

  • Compound Description: Midazolam is a nonselective BZ agonist that binds to GABAA receptors, enhancing their inhibitory effects. It is commonly used for its sedative, anxiolytic, and amnesic properties.
  • Relevance: Midazolam is often used in conjunction with βCCt to investigate the role of the α1-containing GABAA receptor subtype in mediating specific effects of BZ agonists. By blocking the effects of midazolam at the α1 subtype, βCCt can reveal the potential involvement of other GABAA receptor subtypes in mediating certain BZ-induced effects.

Zaleplon

  • Compound Description: Zaleplon is a BZ agonist with preferential binding to the α1-containing GABAA receptor subtype. It is primarily used as a hypnotic agent.
  • Relevance: Similar to zolpidem, zaleplon's selectivity for the α1-containing GABAA receptor subtype makes it a useful tool for investigating the role of this specific subtype in mediating the effects of BZs. Its effects can be compared to those of nonselective BZ agonists like midazolam, and the ability of βCCt to antagonize the effects of both zaleplon and midazolam suggests a common mechanism of action involving the α1 subtype.

Zolpidem

  • Compound Description: Zolpidem is a BZ agonist that exhibits preferential binding to the α1-containing GABAA receptor subtype. It is commonly prescribed as a hypnotic agent.

Triazolam

  • Compound Description: Triazolam is a nonselective BZ agonist that acts on GABAA receptors. It is often utilized for its sedative and hypnotic properties.
  • Relevance: Triazolam's nonselective nature allows for comparisons with βCCt, which selectively targets the α1-containing GABAA receptor subtype. By examining the ability of βCCt to block or modify the effects of triazolam, researchers can gain insights into the involvement of the α1 subtype in specific BZ-induced behaviors.

3-Propoxy-β-carboline hydrochloride (3-PBC)

  • Compound Description: 3-PBC is a β-carboline derivative that exhibits preferential antagonism at GABAA receptors containing the α1 subunit.

Diazepam

  • Compound Description: Diazepam is a non-selective BZ agonist that binds to GABAA receptors, enhancing their inhibitory effects. It is commonly used for its sedative, anxiolytic, amnesic, and anticonvulsant properties.

Chlordiazepoxide

  • Compound Description: Chlordiazepoxide is a non-selective BZ agonist, enhancing the inhibitory effects of GABAA receptors. It is clinically used for its anxiolytic, sedative, and amnesic effects.
  • Relevance: Studies exploring the interaction between chlordiazepoxide and βCCt highlight the involvement of α1-containing GABAA receptors in specific BZ-induced behaviors. The ability of βCCt to block the anxiolytic effects of chlordiazepoxide, while leaving its amnesic effects intact, suggests a differential involvement of α1-containing GABAA receptors in these distinct behavioral responses.

Bretazenil

  • Compound Description: Bretazenil is a BZ agonist with partial intrinsic activity at GABAA receptors. It has been investigated for its potential as an anxiolytic agent with a reduced risk of dependence.
  • Relevance: Bretazenil is often included in studies alongside βCCt to explore the complexities of BZ pharmacology and the involvement of different GABAA receptor subtypes. By comparing the effects of bretazenil, a partial agonist, to those of full agonists like midazolam, and examining their interactions with βCCt, researchers can gain a deeper understanding of the subtle differences in how various BZs interact with GABAA receptors and influence behavior.

Ro 41-7812

  • Compound Description: Ro 41-7812 is a BZ partial agonist with some selectivity for GABAA receptors containing the α1 subunit.
  • Relevance: Ro 41-7812's partial agonist profile and modest selectivity for the α1-containing GABAA receptor subtype make it a valuable tool for dissecting the complexities of BZ pharmacology. Studies investigating its interaction with βCCt can provide insights into the specific roles of the α1 subtype in mediating the effects of BZ ligands with different intrinsic activities.

Ro 42-8773

  • Compound Description: Ro 42-8773 is a BZ partial agonist with some selectivity for GABAA receptors containing the α1 subunit.

β-Carboline carboxylate (βCCE)

  • Compound Description: βCCE is a β-carboline derivative that acts as an inverse agonist at GABAA receptors. Inverse agonists bind to the same receptor site as agonists but induce the opposite pharmacological effect.

Quazepam

  • Compound Description: Quazepam is a BZ agonist with a high affinity for the α1 subunit-containing GABAA receptors. It is primarily used as a hypnotic agent.

CL 218,872

  • Compound Description: CL 218,872 is a partial agonist with selectivity for the α1 subunit-containing GABAA receptors.

Alprazolam

  • Compound Description: Alprazolam is a non-selective BZ agonist that acts on GABAA receptors. It is commonly used for its anxiolytic and sedative properties.

Flunitrazepam

  • Compound Description: Flunitrazepam is a non-selective BZ agonist that binds to GABAA receptors. It is known for its potent sedative and hypnotic effects.

HZ-166

  • Compound Description: HZ-166 (8-ethynyl-6-(2′-pyridine)-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester) is a functionally selective BZ site ligand with a relatively high intrinsic efficacy for α2 and α3 subunit-containing GABAA receptors.

MRK-696

  • Compound Description: MRK-696 [7-cyclobutyl-6-(2-methyl-2H-1,2,4-triazol-2-ylmethoxy)-3-(2-flurophenyl)-1,2,4-triazolo(4,3-b)pyridazine] is a BZ site ligand with partial intrinsic activity but no selectivity for specific GABAA receptor subtypes.

TPA023B

  • Compound Description: TPA023B [6,2′-diflouro-5′-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b][1,2,4]triazin-7-yl]biphenyl-2-carbonitrile] is a BZ site ligand exhibiting partial intrinsic efficacy and selectivity for α2, α3, and α5 subunit-containing GABAA receptors.

4,5,6,7-Tetrahydroisoxazolo[5,4c]-pyridin-3-ol (THIP)

  • Compound Description: THIP is a GABAA receptor agonist that directly activates the receptor, bypassing the benzodiazepine binding site.
Source and Classification

βCCt is classified as a mixed benzodiazepine agonist-antagonist ligand, exhibiting selectivity primarily at the α1 subtype of the GABA A receptor. It has been investigated for its potential to modulate alcohol self-administration behaviors in animal models, indicating its relevance in addiction studies. The compound's synthesis and biological evaluations have been documented in various scientific publications, highlighting its pharmacological profile and applications in neuropharmacology .

Synthesis Analysis

The synthesis of βCCt has evolved through several methodologies, with a notable two-step process being developed to improve yield and efficiency.

Synthesis Methodology:

Molecular Structure Analysis

The molecular structure of βCCt is characterized by its β-carboline core, which consists of a fused indole and pyridine ring system.

Key Structural Features:

  • Molecular Formula: C14H16N2O2
  • Molecular Weight: Approximately 244.29 g/mol
  • Functional Groups: The presence of a tert-butyl ester group at the carboxylate position enhances lipophilicity, which may influence its pharmacokinetic properties.

Crystallographic analyses have provided insights into the compound's three-dimensional arrangement and interactions at the molecular level, essential for understanding its binding characteristics at receptor sites .

Chemical Reactions Analysis

βCCt participates in various chemical reactions primarily related to its interactions with GABA A receptors.

Notable Reactions:

  • Binding Affinity Studies: In vitro assays have demonstrated that βCCt exhibits competitive binding at GABA A receptor subtypes, particularly α1, α2, and α3. The compound has been shown to act as a near-neutral antagonist across these receptor subtypes.
  • Behavioral Studies: In animal models, βCCt has been evaluated for its anxiolytic properties and its ability to modulate alcohol-seeking behavior .

These reactions underscore the compound's versatility and potential therapeutic applications.

Mechanism of Action

The mechanism of action of βCCt is primarily associated with its interaction with GABA A receptors:

  • Receptor Binding: βCCt binds selectively to the benzodiazepine site on GABA A receptors, influencing chloride ion influx and neuronal excitability.
  • Agonist-Antagonist Profile: Depending on dosage and specific receptor subtype interactions, βCCt can exhibit both agonistic and antagonistic effects. Behavioral studies indicate that it may enhance anxiolytic responses while also acting to reduce alcohol consumption behaviors .

This duality in action makes it a candidate for further exploration in treating anxiety disorders and alcohol use disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of βCCt are crucial for its application in pharmacology:

  • Solubility: βCCt is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water due to its lipophilic nature.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require specific handling due to its reactivity in certain environments.
  • Melting Point: The melting point has been recorded around 120–125°C, indicating solid-state stability suitable for formulation .

These properties are essential for drug formulation and delivery systems.

Applications

βCCt has several promising applications in scientific research:

  1. Neuropharmacology: Its role as a GABA A receptor modulator positions it as a candidate for developing treatments for anxiety disorders and alcohol dependence.
  2. Behavioral Studies: Research involving animal models has shown that βCCt can influence behaviors associated with addiction, making it valuable for studying substance abuse mechanisms.
  3. Drug Development: Ongoing studies aim to refine analogs of βCCt to enhance selectivity and efficacy at specific GABA A receptor subtypes .

Properties

CAS Number

93835-05-3

Product Name

βCCt

IUPAC Name

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3

InChI Key

FVFFDKKTXYVCCW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Synonyms

3-carbo-t-butoxy-beta-carboline
3-carboxy-tert-butoxy-beta-carboline
beta-carboline-3-carboxylate t-butyl ester
beta-carboline-3-carboxylate-t-butyl ester
beta-CCT
beta-CCtB
tert-butyl beta-carboline-3-carboxylate

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.